5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile
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Overview
Description
5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties imparted by the trifluoroethyl group. The presence of fluorine atoms often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-5-nitropyridine with 2,2,2-trifluoroethylamine under basic conditions, followed by reduction of the nitro group to an amino group and subsequent conversion to the nitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The amino group can be oxidized to a nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Various substituted pyridines.
Reduction: Amino derivatives.
Oxidation: Nitro derivatives.
Scientific Research Applications
5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 5-(1-Amino-2,2,2-trifluoroethyl)pyridine-2-carbonitrile
Uniqueness
5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile is unique due to the specific positioning of the trifluoroethyl group and the nitrile functionality. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C8H6F3N3 |
---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-14-7-2-1-6(3-12)13-4-7/h1-2,4,14H,5H2 |
InChI Key |
FLKRLYLSLBOHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NCC(F)(F)F)C#N |
Origin of Product |
United States |
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